molecular formula C21H22ClNO3 B2858517 Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate CAS No. 1798660-60-2

Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate

Cat. No.: B2858517
CAS No.: 1798660-60-2
M. Wt: 371.86
InChI Key: VYVZXERLLYEZFZ-UHFFFAOYSA-N
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Description

Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate is a chemical compound extensively used in scientific research due to its diverse applications. It exhibits remarkable potential in drug discovery and synthesis, making it an invaluable tool for studying biological processes and developing new therapeutic agents.

Scientific Research Applications

Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate is extensively used in scientific research due to its diverse applications. It is particularly valuable in drug discovery and synthesis, where it serves as a tool for studying biological processes and developing new therapeutic agents. Its applications span across various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the preparation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of environmentally benign organoboron reagents in the Suzuki–Miyaura coupling reaction is a key aspect of its industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Mechanism of Action

The mechanism by which Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate exerts its effects involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other seven-membered heterocycles such as azepines, benzodiazepines, oxazepines, and thiazepines . These compounds share structural similarities with Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate and exhibit various biological activities.

Uniqueness

What sets this compound apart is its specific structure, which includes a 4-chlorophenyl group and an azepane ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and drug development.

Properties

IUPAC Name

methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c1-26-21(25)17-7-5-16(6-8-17)20(24)23-13-3-2-4-18(14-23)15-9-11-19(22)12-10-15/h5-12,18H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVZXERLLYEZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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